molecular formula C14H23N B1396650 N-ethyl-4-hexylaniline CAS No. 1422573-77-0

N-ethyl-4-hexylaniline

Cat. No.: B1396650
CAS No.: 1422573-77-0
M. Wt: 205.34 g/mol
InChI Key: ZXENOWJVIYGKAZ-UHFFFAOYSA-N
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Description

N-ethyl-4-hexylaniline is an organic compound with the molecular formula C14H23N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by an ethyl group, and a hexyl group is attached to the para position of the benzene ring. This compound is known for its applications in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-hexylaniline typically involves a multi-step process. One common method starts with the nitration of benzene to form nitrobenzene, followed by the reduction of nitrobenzene to aniline. The aniline is then alkylated with hexyl chloride in the presence of a catalyst such as aluminum chloride to form 4-hexylaniline. Finally, the 4-hexylaniline undergoes N-ethylation using ethyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-hexylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine, chlorine, and nitrating mixtures are used under controlled conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Halogenated and nitrated derivatives of this compound

Scientific Research Applications

N-ethyl-4-hexylaniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential role in drug development, particularly in cancer treatment.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of N-ethyl-4-hexylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can lead to changes in the conformation and function of the target proteins, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-hexylaniline: Similar structure but lacks the ethyl group on the nitrogen.

    N-ethyl-4-methylaniline: Similar structure but has a methyl group instead of a hexyl group.

    N-ethyl-4-butylaniline: Similar structure but has a butyl group instead of a hexyl group.

Uniqueness

N-ethyl-4-hexylaniline is unique due to its specific combination of ethyl and hexyl groups, which confer distinct chemical and physical properties. This unique structure allows it to interact differently with biological targets and industrial processes compared to its analogs .

Properties

IUPAC Name

N-ethyl-4-hexylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-3-5-6-7-8-13-9-11-14(12-10-13)15-4-2/h9-12,15H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXENOWJVIYGKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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